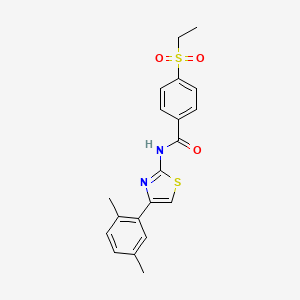
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The structural formula can be represented as follows:
The unique combination of the thiazole ring, ethylsulfonyl group, and the 2,5-dimethylphenyl moiety enhances its lipophilicity and biological interactions.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have shown IC50 values indicating significant inhibition of cell proliferation:
| Compound Name | IC50 (µg/mL) | Cell Line Tested |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | Jurkat |
These results suggest that modifications in the thiazole structure can enhance anticancer activity through specific interactions with cellular targets .
2. Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring can significantly influence anticonvulsant efficacy. For example, certain analogues exhibited complete protection in animal models against seizure induction .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or seizure activity by forming hydrogen bonds and hydrophobic interactions within their active sites.
- Receptor Modulation : It can modulate receptor activity, potentially influencing neurotransmitter systems related to epilepsy and mood disorders .
Study 1: Antitumor Efficacy
In a comparative study involving multiple thiazole derivatives, this compound was found to exhibit superior cytotoxicity against human cancer cell lines compared to standard chemotherapeutics like doxorubicin. The study utilized MTT assays to evaluate cell viability post-treatment.
Study 2: Anticonvulsant Screening
A series of synthesized thiazole derivatives were evaluated for anticonvulsant activity using the pentylenetetrazole (PTZ) model in rodents. The compound demonstrated significant protective effects against seizures at lower doses compared to other tested compounds, suggesting a promising therapeutic profile for epilepsy management .
特性
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-27(24,25)16-9-7-15(8-10-16)19(23)22-20-21-18(12-26-20)17-11-13(2)5-6-14(17)3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQNXKROANLFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













